1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)-
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Overview
Description
1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)-: is a chemical compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an ethanol group attached to the imidazole ring and a bromophenyl group at the alpha position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)- typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted imidazoles with various functional groups.
Scientific Research Applications
Chemistry: 1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)- is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in the development of enzyme inhibitors. Its imidazole ring is known to interact with metal ions, making it useful in metalloprotein studies .
Medicine: Pharmaceutical applications include the development of antifungal, antibacterial, and anticancer agents. The imidazole ring is a common motif in many drugs, and the presence of the bromophenyl group can enhance the compound’s biological activity .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and catalysts. Its ability to form stable complexes with metals makes it valuable in catalysis and material science .
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)- involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
1H-Imidazole-1-ethanol: Lacks the bromophenyl group, resulting in different chemical properties and biological activities.
1H-Imidazole-1-propanol: Has a propanol group instead of ethanol, affecting its solubility and reactivity.
1H-Imidazole-1-ethanol, alpha-(4-bromophenyl)-: The bromine atom is at the para position, which can influence the compound’s steric and electronic properties.
Uniqueness: 1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)- is unique due to the presence of the bromophenyl group at the alpha position, which can significantly impact its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-bromophenyl)-2-imidazol-1-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-10-3-1-2-9(6-10)11(15)7-14-5-4-13-8-14/h1-6,8,11,15H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDHDXHRVIRIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN2C=CN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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